(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid

Catalog No.
S13582486
CAS No.
M.F
C11H7F2NO3
M. Wt
239.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-e...

Product Name

(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid

IUPAC Name

(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

InChI

InChI=1S/C11H7F2NO3/c12-11(13)17-9-3-1-7(2-4-9)5-8(6-14)10(15)16/h1-5,11H,(H,15,16)/b8-5+

InChI Key

BBUHYYKEHFISLK-VMPITWQZSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)OC(F)F

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)OC(F)F

(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a cyano group and a difluoromethoxy substituent on a phenyl ring. Its molecular formula is C11H7F2NO3C_{11}H_7F_2NO_3, and it has a molecular weight of approximately 239.18 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

, typical of compounds containing cyano and carboxylic acid functional groups. Key reactions include:

  • Nucleophilic Addition: The cyano group can undergo nucleophilic attacks, leading to the formation of various derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding a corresponding carboxylate salt.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more stable and easier to handle.

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that (2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and in the treatment of various diseases, including autoimmune disorders. The presence of the difluoromethoxy group enhances its pharmacological properties by improving solubility and bioavailability.

Several methods have been developed for the synthesis of (2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid:

  • Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate aldehydes and malonic acid derivatives.
  • Substitution Reactions: The introduction of the difluoromethoxy group can be achieved via nucleophilic substitution on a suitable precursor.
  • Cyclization Reactions: Cyclization methods can also be employed to construct the core structure of the compound, followed by functional group modifications.

These synthetic routes allow for the efficient production of the compound with high purity.

(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid has several applications:

  • Pharmaceutical Development: It is investigated as a lead compound for developing new therapeutic agents targeting inflammatory diseases.
  • Agricultural Chemistry: Potential use in agrochemicals due to its biological activity against pests and diseases.
  • Material Science: Its unique properties may lend themselves to applications in polymer chemistry or as a building block for advanced materials.

Studies have shown that (2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid interacts with various biological targets, including enzymes involved in inflammatory pathways. Its ability to modulate these pathways suggests potential therapeutic benefits. Interaction studies typically involve:

  • In vitro assays to determine binding affinities.
  • Cell-based studies to assess biological activity and mechanism of action.

These studies are crucial for understanding how the compound may be utilized in clinical settings.

Several compounds share structural similarities with (2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid, each possessing unique properties:

Compound NameMolecular FormulaKey Features
2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acidC20H29NO3C_{20}H_{29}NO_3Hydroxy group enhances antioxidant activity
2-Cyano-3-[4-(dimethylamino)phenyl]propionic acidC13H14N2O2C_{13}H_{14}N_2O_2Contains dimethylamino group, enhancing lipophilicity
(Z)-2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamideC11H8F3NC_{11}H_{8}F_{3}NTrifluoromethyl group increases potency against specific targets

The uniqueness of (2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid lies in its difluoromethoxy substituent, which not only influences its chemical reactivity but also enhances its biological activity compared to other similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

239.03939941 g/mol

Monoisotopic Mass

239.03939941 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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